molecular formula C10H6Cl2O B11891208 5,8-Dichloronaphthalen-2-ol

5,8-Dichloronaphthalen-2-ol

Cat. No.: B11891208
M. Wt: 213.06 g/mol
InChI Key: ACNOLCYSQPFXFF-UHFFFAOYSA-N
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Description

5,8-Dichloronaphthalen-2-ol is an organic compound with the molecular formula C10H6Cl2O It is a chlorinated derivative of naphthalen-2-ol, featuring two chlorine atoms at the 5th and 8th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloronaphthalen-2-ol typically involves the chlorination of naphthalen-2-ol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The naphthalene is first converted to naphthalen-2-ol through a hydroxylation reaction. Subsequently, the naphthalen-2-ol undergoes chlorination using chlorine gas in the presence of a suitable catalyst to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-2-ol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Depending on the oxidizing agent and conditions, products such as 5,8-dichloronaphthalen-2-one or 5,8-dichloronaphthalene-2-carboxylic acid can be formed.

    Reduction: The major product is naphthalen-2-ol.

    Substitution: Products vary based on the nucleophile used, resulting in compounds like 5,8-dimethoxynaphthalen-2-ol.

Scientific Research Applications

5,8-Dichloronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving chlorinated aromatic compounds and their biological effects.

    Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dichloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ol: The parent compound without chlorine atoms.

    5-Chloronaphthalen-2-ol: A mono-chlorinated derivative.

    8-Chloronaphthalen-2-ol: Another mono-chlorinated derivative.

Uniqueness

5,8-Dichloronaphthalen-2-ol is unique due to the presence of two chlorine atoms at specific positions on the naphthalene ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from its mono-chlorinated counterparts and the parent naphthalen-2-ol.

Properties

Molecular Formula

C10H6Cl2O

Molecular Weight

213.06 g/mol

IUPAC Name

5,8-dichloronaphthalen-2-ol

InChI

InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H

InChI Key

ACNOLCYSQPFXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl

Origin of Product

United States

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